molecular formula C12H17NOS B8389152 2-[beta-(1-Pyrrolidinyl)ethylthio]phenol

2-[beta-(1-Pyrrolidinyl)ethylthio]phenol

Cat. No.: B8389152
M. Wt: 223.34 g/mol
InChI Key: CJTVSGHSOJGILT-UHFFFAOYSA-N
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Description

2-[beta-(1-Pyrrolidinyl)ethylthio]phenol is a phenolic derivative characterized by a thioether-linked pyrrolidinyl ethyl substituent at the 2-position of the phenol ring.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethylsulfanyl)phenol

InChI

InChI=1S/C12H17NOS/c14-11-5-1-2-6-12(11)15-10-9-13-7-3-4-8-13/h1-2,5-6,14H,3-4,7-10H2

InChI Key

CJTVSGHSOJGILT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCSC2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related molecules from the evidence:

Compound Name Molecular Formula Key Substituents Primary Use/Activity Source
2-[beta-(1-Pyrrolidinyl)ethylthio]phenol Not provided Phenol, 2-(1-pyrrolidinylethylthio) Not specified N/A
Ethiofencarb (CAS 29973-13-5) C₁₀H₁₅NO₂S 2-((ethylthio)methyl)phenol methyl carbamate Insecticide (acetylcholinesterase inhibitor)
10-(2-(1-Pyrrolidinyl)ethyl)-10H-phenothiazine 1',5-dioxide Not provided Phenothiazine core, pyrrolidinyl ethyl, S-oxide Pharmaceutical applications (speculative)
Benzothiazole, 2-(2-hydroxyethylthio)- Not provided Benzothiazole, 2-hydroxyethylthio Agrochemicals/corrosion inhibition
Bisphenol A (BPA) C₁₅H₁₆O₂ Two phenol groups linked by isopropylidene Plasticizer (historically)

Key Differences and Implications

Ethiofencarb: Structural Contrast: Ethiofencarb incorporates a carbamate group and a simpler ethylthio-methyl substituent, unlike the pyrrolidine-containing thioether in the target compound. Activity: Ethiofencarb’s insecticidal action arises from carbamate-mediated acetylcholinesterase inhibition .

Phenothiazine Derivative (): Core Structure: The phenothiazine backbone (vs. phenol) confers aromatic heterocyclic properties, with S-oxide enhancing polarity. Applications: Phenothiazines are historically linked to antipsychotic drugs (e.g., chlorpromazine). The target compound’s simpler structure may limit such activity but could serve as a precursor for neuroactive molecules .

Benzothiazole Derivatives (): Aromatic System: Benzothiazole’s electron-deficient ring contrasts with phenol’s electron-rich nature, affecting reactivity and binding affinity. Functional Group: The hydroxyethylthio group in benzothiazole derivatives may enhance solubility, whereas the pyrrolidinyl group in the target compound could improve membrane permeability .

Bisphenol A (): Dimer Structure: BPA’s bisphenol framework enables polymer cross-linking, unlike the mono-phenol target compound. Toxicity Profile: BPA’s endocrine-disrupting effects are well-documented, whereas the target compound’s pyrrolidine-thioether substituent may alter metabolic pathways and toxicity .

Research Findings and Data Gaps

  • Ethiofencarb : Demonstrated insecticidal efficacy with established tolerances in agricultural settings .
  • Benzothiazoles : Utilized in agrochemicals, but hydroxyethylthio derivatives lack specific activity data in the evidence .
  • Target Compound: Limited information on synthesis, stability, or biological activity suggests a need for further research.

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